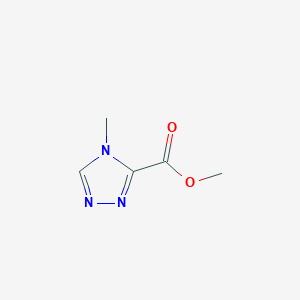

methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRWOWOXTWYHPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for obtaining methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The document explores two distinct and reliable synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices, mechanistic insights, and quantitative data are presented to ensure scientific integrity and reproducibility. Visual aids in the form of reaction schemes and experimental workflow diagrams are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important triazole derivative.

Introduction: The Significance of 4-Substituted-4H-1,2,4-triazoles

The 1,2,4-triazole moiety is a ubiquitous scaffold in a vast array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in medicinal chemistry. Specifically, the 4-substituted-4H-1,2,4-triazole core is a key feature in numerous pharmaceuticals. The substituent at the N4 position can significantly influence the pharmacological profile of the molecule, affecting its target binding, selectivity, and pharmacokinetic properties.

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a valuable intermediate for the synthesis of more complex molecules. The ester functionality at the 3-position provides a handle for further chemical modifications, such as amidation or reduction, allowing for the introduction of diverse functional groups and the construction of compound libraries for drug discovery. This guide will focus on two robust methods for the regioselective synthesis of this target molecule.

Synthetic Strategies and Mechanistic Rationale

The primary challenge in the synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate lies in achieving the desired N4-methylation with high regioselectivity. Alkylation of the parent methyl 1H-1,2,4-triazole-3-carboxylate can lead to a mixture of N1, N2, and N4 isomers. Therefore, synthetic strategies must be carefully chosen to favor the formation of the desired 4-methyl isomer. This guide details two such strategies:

-

Method 1: Regioselective Synthesis from Methylhydrazine. This approach ensures the correct placement of the methyl group on the N4 position by utilizing methylhydrazine as a key building block.

-

Method 2: Regioselective N4-Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate. This method focuses on directing the methylation to the N4 position of the pre-formed triazole ring through the careful selection of reaction conditions.

Method 1: Synthesis from Methylhydrazine and Diethyl Oxalate

This method provides a direct and unambiguous route to the 4-methyl-4H-1,2,4-triazole ring system. The key principle is the condensation of methylhydrazine with a derivative of oxalic acid, followed by cyclization.

Reaction Scheme:

Caption: Reaction scheme for the N4-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.

Mechanistic Insights: The regioselectivity of the alkylation of 1,2,4-triazoles is influenced by several factors, including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent. In the case of methyl 1H-1,2,4-triazole-3-carboxylate, the electron-withdrawing nature of the carboxylate group can influence the acidity of the N-H protons and the nucleophilicity of the different nitrogen atoms. Under basic conditions, the triazole is deprotonated to form a triazolate anion. The choice of a suitable base and solvent system can favor the formation of the N4-methylated product. For instance, the use of a weaker base and a polar aprotic solvent can promote N4-alkylation.

Detailed Experimental Protocols

Protocol for Method 1: Synthesis from Methylhydrazine

Workflow Diagram:

Caption: Experimental workflow for the synthesis via the methylhydrazine route.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 eq) and ethanol.

-

Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 eq) to the solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude intermediate hydrazide can be used in the next step without further purification.

-

Cyclization: To the crude intermediate, add an excess of formamide.

-

Heating: Heat the mixture to 150-160 °C and maintain for 8-12 hours.

-

Work-up: Cool the reaction mixture and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Protocol for Method 2: Regioselective N4-Methylation

Workflow Diagram:

Caption: Experimental workflow for the regioselective N4-methylation.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.2 eq), to the solution and stir the suspension.

-

Addition of Methylating Agent: Slowly add methyl iodide (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to separate the desired N4-methyl isomer from other isomers and impurities.

Data Presentation

| Parameter | Method 1 (from Methylhydrazine) | Method 2 (N4-Methylation) |

| Starting Materials | Methylhydrazine, Diethyl Oxalate, Formamide | Methyl 1H-1,2,4-triazole-3-carboxylate, Methyl Iodide, K₂CO₃ |

| Key Reaction Type | Condensation and Cyclization | Nucleophilic Substitution |

| Regioselectivity | High (inherently N4-substituted) | Moderate to High (condition dependent) |

| Typical Yield | 60-75% | 50-70% (of the desired N4 isomer) |

| Purity (after chromatography) | >98% | >98% |

| Key Advantages | Unambiguous regioselectivity | Utilizes a readily available starting material |

| Key Disadvantages | Multi-step process | Potential for isomer formation, requiring careful purification |

Conclusion

This technical guide has detailed two reliable and distinct methods for the synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. The choice between the two methods will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and the importance of unambiguous regioselectivity. Method 1, starting from methylhydrazine, offers a direct and highly regioselective route to the target molecule. Method 2, involving the direct methylation of methyl 1H-1,2,4-triazole-3-carboxylate, provides a viable alternative, although careful optimization of reaction conditions and purification are necessary to isolate the desired N4-isomer. Both protocols are robust and have been presented with sufficient detail to enable their successful implementation in a laboratory setting.

References

-

Einhorn, A.; Brunner, K. Über die N-Methylol-amide der Säuren. Justus Liebigs Annalen der Chemie1905 , 343 (2–3), 207–305. [Link]

-

Potts, K. T. The Chemistry of 1,2,4-Triazoles. Chemical Reviews1961 , 61 (2), 87–127. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace2017 . [Link]

-

Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central2020 . [Link]

An In-depth Technical Guide on the Physicochemical Properties of Methyl N-Methyl-1,2,4-triazole-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of N-Methylated 1,2,4-Triazole Carboxylates

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions. The N-methylation of methyl 1,2,4-triazole-3-carboxylate introduces a layer of complexity and opportunity, yielding three distinct regioisomers: methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate, and the elusive methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. While the N1 and N2 isomers are readily synthesized and studied, the N4 isomer presents significant synthetic challenges, making a comprehensive understanding of its physicochemical properties a nuanced endeavor. This guide provides a detailed exploration of the synthesis, characterization, and physicochemical properties of these N-methylated isomers, with a special focus on the regiochemical outcomes of methylation and their implications for drug discovery.

The Synthetic Challenge: Regioselectivity in the Methylation of Methyl 1H-1,2,4-triazole-3-carboxylate

The direct methylation of methyl 1H-1,2,4-triazole-3-carboxylate typically results in a mixture of the N1 and N2 isomers, with the N1 isomer often being the major product due to being sterically less hindered.[1] The formation of the N4-methylated product is generally not favored under standard alkylating conditions. This regioselectivity is a critical consideration for any synthetic campaign and is influenced by factors such as the choice of methylating agent, base, and solvent.

General Alkylation Protocol (Illustrative)

A general procedure for the N-alkylation of methyl 1H-1,2,4-triazole-3-carboxylate involves the deprotonation of the triazole ring followed by the introduction of a methylating agent.

Protocol:

-

Deprotonation: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate in a suitable aprotic solvent (e.g., DMF, acetonitrile), add an equimolar amount of a base (e.g., sodium hydride, potassium carbonate).

-

Methylation: To the resulting solution, add a methylating agent (e.g., methyl iodide, dimethyl sulfate) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography to separate the N1 and N2 isomers.

The preferential formation of the N1 and N2 isomers over the N4 isomer is a consistent theme in the literature.[1][2] Achieving N4-alkylation would likely require a specialized synthetic strategy, possibly involving a directed synthesis or the use of a pre-functionalized triazole precursor.

Physicochemical Properties: A Comparative Overview

| Property | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) | Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) | Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (Predicted/Inferred) |

| Molecular Formula | C₅H₇N₃O₂ | C₅H₇N₃O₂ | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol | 141.13 g/mol | 141.13 g/mol |

| Melting Point | Likely a crystalline solid. | Likely a crystalline solid. | Expected to be a crystalline solid. |

| Boiling Point | Expected to be higher than the parent N-H compound. | Expected to be similar to the N1 isomer. | Expected to be similar to the other isomers. |

| Solubility | Moderate solubility in polar organic solvents. | Moderate solubility in polar organic solvents. | Likely to have similar solubility to the other isomers. |

| pKa | The basicity of the triazole ring will be influenced by the position of the methyl group. | The basicity of the triazole ring will be influenced by the position of the methyl group. | The N4-isomer is expected to be the most basic of the three due to the electronic nature of the 4-position. |

| Dipole Moment | Will have a distinct dipole moment. | The dipole moment will differ from the N1 isomer. | The dipole moment is expected to be different from the N1 and N2 isomers, which could influence its crystal packing and solubility. |

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the N-methylated isomers.

¹H NMR Spectroscopy

The chemical shift of the N-methyl protons and the triazole ring proton will be diagnostic for each isomer.

-

Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate: The N-methyl signal is expected to appear as a singlet. The triazole C5-H proton will also be a singlet.

-

Methyl 2-methyl-2H-1,2,4-triazole-3-carboxylate: The N-methyl signal will have a different chemical shift compared to the N1-isomer. The triazole C5-H proton will also have a distinct chemical shift.

-

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate: The N-methyl signal would be expected at a different chemical shift again. The C3-H and C5-H protons would be equivalent by symmetry, leading to a single signal for the two ring protons.

¹³C NMR Spectroscopy

The chemical shifts of the N-methyl carbon, the triazole ring carbons, and the carbonyl carbon will provide further confirmation of the isomeric structure. The symmetry of the N4-isomer would result in fewer signals for the triazole ring carbons compared to the N1 and N2 isomers.

Relevance in Drug Discovery

The specific N-alkylation pattern of a triazole ring can have a profound impact on a molecule's biological activity and pharmacokinetic properties. The position of the methyl group influences the molecule's:

-

Binding Affinity: The steric and electronic profile of each isomer will dictate its interaction with a biological target.

-

Solubility and Permeability: Changes in dipole moment and hydrogen bonding potential can affect a compound's solubility and its ability to cross biological membranes.

-

Metabolic Stability: The N-methyl group can block a potential site of metabolism, but the overall stability of the molecule can vary between isomers.

The difficulty in accessing the N4-methyl isomer of methyl 1,2,4-triazole-3-carboxylate makes it a synthetically intriguing target. Should a specific biological rationale emerge for its use, the development of a regioselective synthetic route would be a significant advancement.

Conclusion and Future Perspectives

While a comprehensive physicochemical profile of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate remains to be fully elucidated due to synthetic challenges, an understanding of the regioselectivity of N-methylation of the parent 1H-triazole is paramount for researchers in the field. The predictable formation of N1 and N2 isomers allows for their systematic investigation in drug discovery programs. The pursuit of a viable synthetic route to the N4 isomer represents an open area of research. Success in this area would not only provide access to a novel chemical entity but also deepen our understanding of the structure-property relationships within this important class of heterocyclic compounds.

Workflow Diagrams

Caption: Synthetic workflow for the N-methylation of methyl 1H-1,2,4-triazole-3-carboxylate.

Caption: Relationship between isomeric structure, properties, and research challenges.

References

- Uda, M., Hisazumi, Y., Sato, K., & Kubota, S. (1976). 1, 2, 4-Triazoles. VII. Methylation of 1, 2, 4-Triazoles. Chemical and Pharmaceutical Bulletin, 24(12), 3103-3108.

- Katritzky, A. R., & Lagowski, J. M. (2011). The Principles of Heterocyclic Chemistry. Elsevier.

Sources

A Technical Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. While not a commonly cataloged chemical, its synthesis and properties are of great interest to researchers in drug development. This document details the foundational chemistry, proposes robust synthetic pathways focusing on the critical challenge of regioselectivity, outlines comprehensive characterization methodologies, and discusses the compound's prospective applications. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of N-substituted triazole scaffolds.

Introduction: The Significance of the N-Methylated 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties[1][2][3]. The substitution pattern on the triazole ring profoundly influences the molecule's biological activity and pharmacokinetic profile. Methyl 1H-1,2,4-triazole-3-carboxylate (CAS No. 4928-88-5) is a well-established and critical intermediate in the synthesis of broad-spectrum antiviral drugs like Ribavirin[4][5][6].

The target of this guide, methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, is a specific N-alkylated derivative. The position of the methyl group on the triazole ring—in this case, at the N4 position—is crucial. N-alkylation of unsymmetrical 1,2,4-triazoles can lead to a mixture of regioisomers (N1, N2, and N4 substituted), and the selective synthesis of a single isomer is a significant chemical challenge. This guide will address this challenge by providing a scientific rationale for achieving regioselective N4-methylation.

The motivation for synthesizing the N4-methyl isomer stems from the need to explore new chemical spaces in drug discovery. Modifying the well-known methyl 1H-1,2,4-triazole-3-carboxylate scaffold by N-methylation can lead to novel compounds with potentially enhanced or entirely new biological activities[7].

Physicochemical Properties and Starting Material

A thorough understanding of the starting material is paramount for a successful synthesis. The common precursor for the target compound is Methyl 1H-1,2,4-triazole-3-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 4928-88-5 | [8][9] |

| Molecular Formula | C₄H₅N₃O₂ | [8][9] |

| Molecular Weight | 127.10 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 196-199 °C (decomposes) | |

| Solubility | Slightly soluble in DMSO and Methanol | - |

Synthetic Pathways: The Challenge of Regioselective N-Methylation

The primary obstacle in the synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is controlling the site of methylation. The 1H-1,2,4-triazole-3-carboxylate anion can be alkylated at the N1, N2, or N4 positions. Literature suggests that direct alkylation of 1,2,4-triazoles often yields the N1-substituted product as the major isomer[10][11]. Therefore, achieving N4-selectivity requires a carefully designed synthetic strategy.

Two plausible strategies are presented here: (A) Direct Methylation followed by Isomer Separation, and (B) A de novo synthesis approach that constructs the 4-methylated triazole ring.

Strategy A: Direct Methylation and Isomer Separation

This approach involves the direct methylation of methyl 1H-1,2,4-triazole-3-carboxylate and subsequent purification of the desired N4-isomer. While potentially leading to a mixture of products, its simplicity makes it a viable starting point.

Causality of Experimental Choices:

-

Methylating Agent: Methyl iodide is a classic, highly reactive methylating agent. Dimethyl sulfate is another potent alternative.

-

Base: A non-nucleophilic base like potassium carbonate is chosen to deprotonate the triazole ring, forming the triazolate anion, without competing in the alkylation reaction. The choice of base and solvent can influence the ratio of N1 to N4 alkylation.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is used to dissolve the triazolate salt and facilitate the Sₙ2 reaction.

start [label="Methyl 1H-1,2,4-triazole-\n3-carboxylate", shape=oval, fillcolor="#FBBC05"]; reagents [label="Methyl Iodide (CH3I)\nK2CO3, DMF", shape=ellipse, fillcolor="#FFFFFF"]; mixture [label="Mixture of N-Methyl Isomers\n(N1, N2, N4)", fillcolor="#EA4335"]; separation [label="Chromatographic\nSeparation (HPLC)", shape=cds, fillcolor="#FFFFFF"]; product_N4 [label="Methyl 4-methyl-4H-1,2,4-triazole-\n3-carboxylate (Target)", shape=oval, fillcolor="#34A853"]; product_N1 [label="N1-Methyl Isomer\n(Major Byproduct)", shape=oval, fillcolor="#4285F4"];

start -> reagents [arrowhead=none]; reagents -> mixture; mixture -> separation; separation -> product_N4 [label="Isolate"]; separation -> product_N1 [label="Isolate"]; }

Workflow for Direct Methylation and Isomer Separation.

Experimental Protocol (Strategy A):

-

Reaction Setup: To a solution of methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Methylation: Stir the suspension at room temperature for 30 minutes. Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil containing the mixture of isomers using column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) to isolate the methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Strategy B: De Novo Synthesis for Regiocontrolled N4-Methylation

This more elegant approach constructs the triazole ring with the N4-methyl group already in place, thus avoiding the issue of isomeric mixtures. This method is adapted from synthetic procedures for other 4-alkyl-4H-1,2,4-triazoles[12].

Causality of Experimental Choices:

-

Precursor Selection: This pathway begins with the formation of an N,N'-diacylhydrazine, which is then converted to a di-imidoyl chloride. This intermediate is key to forming the triazole ring.

-

Ring Closure: The crucial step for regioselectivity is the reaction of the di-imidoyl chloride with methylamine. The primary amine nitrogen of methylamine will attack the electrophilic carbon atoms, leading to cyclization and the formation of the 4-methyl-4H-1,2,4-triazole ring.

start [label="Hydrazine", shape=oval, fillcolor="#FBBC05"]; step1 [label="React with\nMethyl Oxalyl Chloride", shape=cds, fillcolor="#FFFFFF"]; intermediate1 [label="N,N'-bis(methoxycarbonyl)\nhydrazine"]; step2 [label="React with PCl5\nor SOCl2", shape=cds, fillcolor="#FFFFFF"]; intermediate2 [label="Di-imidoyl chloride\nintermediate"]; step3 [label="Cyclization with\nMethylamine (CH3NH2)", shape=cds, fillcolor="#FFFFFF"]; product [label="Methyl 4-methyl-4H-1,2,4-triazole-\n3-carboxylate (Target)", shape=oval, fillcolor="#34A853"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }

Workflow for De Novo Synthesis of the N4-Methylated Triazole.

Experimental Protocol (Strategy B - Proposed):

-

Formation of Diacylhydrazine: React hydrazine hydrate (1.0 eq) with two equivalents of methyl oxalyl chloride in a suitable solvent like dichloromethane with a base such as triethylamine at low temperature to form N,N'-bis(methoxycarbonyl)hydrazine.

-

Formation of Di-imidoyl Chloride: Treat the diacylhydrazine from the previous step with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene) under reflux to generate the corresponding di-imidoyl chloride intermediate.

-

Ring Formation: To a cooled solution of the di-imidoyl chloride, add methylamine (excess, e.g., 3-4 eq) in a solvent like toluene. The reaction is typically stirred at low temperature initially and then allowed to warm to room temperature or heated to drive the cyclization to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous base and water. The organic layer is dried and concentrated. The crude product is then purified by recrystallization or column chromatography to yield pure methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Structural Characterization and Validation

Confirming the identity and regiochemistry of the synthesized product is critical. A combination of spectroscopic methods is required to unambiguously distinguish the N4-methyl isomer from the N1 and N2 isomers.

| Analytical Method | Expected Observations for Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate |

| ¹H NMR | A singlet for the C5-H proton of the triazole ring. A singlet for the N4-methyl protons (N-CH₃). A singlet for the ester methyl protons (O-CH₃). The chemical shift of the N-CH₃ group is a key indicator of the substitution pattern[13][14][15]. |

| ¹³C NMR | Distinct signals for the C3 and C5 carbons of the triazole ring. A signal for the N-methyl carbon. A signal for the ester methyl carbon and the carbonyl carbon. Comparison with spectra of known N1 and N2 isomers would confirm the N4 substitution[13][14]. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₅H₇N₃O₂). Fragmentation patterns can also provide structural information. |

| FT-IR Spectroscopy | Characteristic absorption bands for the C=O of the ester group, C=N and N-N stretching of the triazole ring, and C-H stretching of the methyl groups. |

Distinguishing Isomers using NMR:

The key to confirming the N4-methylation lies in ¹H and ¹³C NMR spectroscopy. In the 4H-1,2,4-triazole tautomer, the N4 nitrogen is bonded to a hydrogen and is symmetrically positioned between the two carbon atoms of the ring. Upon methylation at N4, this symmetry is maintained. In contrast, methylation at N1 or N2 breaks this symmetry, leading to different chemical environments for the ring carbons and protons. This results in distinct chemical shifts for the ring proton and carbons, as well as the N-methyl group, for each isomer, allowing for their unambiguous identification[13][16].

Applications in Drug Discovery and Materials Science

While specific biological data for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is not widely published, its structural similarity to known bioactive molecules suggests several potential applications.

-

Antiviral Agents: As a close analog of the ribavirin precursor, it is a prime candidate for derivatization to create novel nucleoside and non-nucleoside antiviral agents. The N4-methyl group could alter the molecule's binding affinity to viral enzymes or its metabolic stability.

-

Anticancer Agents: Many N-substituted triazoles exhibit antiproliferative activity[10]. This compound could serve as a building block for synthesizing new compounds to be screened for anticancer efficacy.

-

Antifungal Agents: The triazole moiety is famously a part of many antifungal drugs (e.g., fluconazole). The unique substitution pattern of the target molecule could lead to new antifungal candidates.

-

Agrochemicals: Triazole derivatives are widely used as fungicides in agriculture. This compound could be a precursor for new, more effective crop protection agents.

-

Materials Science: N-alkylated triazoles can be used to create ionic liquids and coordination polymers, indicating potential applications in materials science[12].

Conclusion

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate represents an intriguing yet underexplored molecule. This guide has established its relationship to the vital pharmaceutical intermediate, methyl 1H-1,2,4-triazole-3-carboxylate, and has addressed the primary synthetic challenge of regioselective N-methylation. The proposed de novo synthesis offers a robust pathway to the pure N4-isomer, circumventing the purification challenges of direct alkylation. The detailed characterization plan ensures the unambiguous identification of the target compound. The potential applications in drug discovery and beyond underscore the importance of further research into this and related N-substituted triazoles. This document serves as a foundational resource for scientists poised to explore the chemical and biological landscape of this promising heterocyclic compound.

References

-

Nowak, I., & Golec, B. (2020). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 25(21), 5081. [Link]

-

Zaruba, K., et al. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules, 26(11), 3185. [Link]

-

Koval, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128889. [Link]

-

Nawaz, H., et al. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 23(8), 1839. [Link]

- Google Patents. (2015).

-

Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2003(4), 577-579. [Link]

-

Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(19), 6902. [Link]

-

Matin, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]

-

Ameen, D. S. M., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. NeuroQuantology, 20(10), 6505-6520. [Link]

-

Al-Masoudi, N. A., et al. (2018). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Physics: Conference Series, 1003, 012073. [Link]

-

Bîcu, E., et al. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][10][12][17]triazoles. Molecules, 25(23), 5727. [Link]

-

Saraç, K. (2020). Experimental 1 H NMR spectrum of... ResearchGate. [Link]

-

Tereshchenko, D., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 16(5), 738. [Link]

-

Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. [Link]

- Google Patents. (2020).

-

ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]

-

Singh, S., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of the Serbian Chemical Society, 81(6), 635-642. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5677-5685. [Link]

-

ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]

-

SciSpace. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]

-

ResearchGate. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]

-

Ivanova, Y., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8940. [Link]

-

Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]

- Google Patents. (2021).

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]

- 5. メチル 1H-1,2,4-トリアゾール-3-カルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. scbt.com [scbt.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 14. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 17. 2227213-13-8|Methyl 4H-1,2,4-triazole-3-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Methylated 1,2,4-Triazole Carboxylates

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a specific isomer within this chemical class, presents a unique profile of scientific interest. However, a comprehensive understanding of this molecule is often challenged by the prevalence of its N1-methylated isomer, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate, in the scientific literature. This guide, therefore, serves as a detailed exploration of the 4-methyl isomer, providing a consolidated resource on its molecular structure, plausible synthetic routes, and potential applications, while also drawing necessary comparisons with its more studied counterpart.

Molecular Structure and Physicochemical Properties

The defining feature of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is the methylation at the N4 position of the triazole ring, which significantly influences its electronic distribution, steric profile, and potential for intermolecular interactions.

Core Molecular Structure

The molecule consists of a planar, five-membered 1,2,4-triazole ring. A methyl group is attached to the nitrogen atom at position 4, and a methyl carboxylate group is attached to the carbon atom at position 3.

Caption: 2D structure of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Physicochemical Properties (Predicted and Inferred)

| Property | Predicted/Inferred Value | Basis for Inference |

| Molecular Formula | C₅H₇N₃O₂ | Structural analysis |

| Molecular Weight | 141.13 g/mol | Calculation from molecular formula |

| Appearance | White to off-white solid | Analogy with similar triazole derivatives |

| Melting Point | Likely lower than the N1-isomer | N4-substitution may disrupt crystal packing compared to the N1-isomer which has a known melting point of 196-199 °C[2] |

| Solubility | Soluble in polar organic solvents | Presence of polar functional groups (ester, triazole) |

Synthesis Strategies: The Challenge of Regioselectivity

The synthesis of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate presents a significant regiochemical challenge. Direct methylation of the readily available precursor, methyl 1H-1,2,4-triazole-3-carboxylate, predominantly yields the N1-methylated isomer due to steric and electronic factors. Therefore, alternative strategies are required to achieve N4-methylation.

Synthetic Pathway Overview

A plausible synthetic approach involves a multi-step process, starting from the construction of the 4-methyl-4H-1,2,4-triazole ring, followed by the introduction and modification of the carboxylate group.

Sources

A Comprehensive Spectroscopic Guide to Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate: In-Depth Analysis of NMR, IR, and MS Data

Introduction

This document is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also a detailed rationale behind the interpretation, underpinned by authoritative sources. The experimental protocols described herein represent robust, self-validating systems for acquiring high-quality spectroscopic data for this class of compounds.

Molecular Structure

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1. Molecular structure of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C nuclei, a detailed picture of the molecular framework can be constructed.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

For quantitative measurements, an internal standard can be added, although for routine structural confirmation, the residual solvent peak is often sufficient for referencing.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 8-16, increasing for dilute samples.

-

A relaxation delay (D1) of 1-2 seconds is generally sufficient.[1]

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.[2]

-

-

2D NMR (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different structural fragments.

-

-

Figure 2. Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of similar 1,2,4-triazole derivatives and general principles of chemical shifts in heterocyclic systems.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | s | 1H | H-5 | The proton on the triazole ring is expected to be in the aromatic region, deshielded by the electronegative nitrogen atoms and the ring current. |

| ~4.0 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is typically found in this region. N-alkylation of heterocycles can influence the chemical shifts of ring protons.[3][4] |

| ~3.9 | s | 3H | O-CH₃ | The methyl ester protons are expected to be in this characteristic range. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~160 | - | C=O | The carbonyl carbon of the ester group is expected at a low field. |

| ~155 | - | C-3 | The carbon atom of the triazole ring attached to the ester group and two nitrogen atoms will be significantly deshielded. |

| ~145 | + | C-5 | The CH carbon of the triazole ring is expected in the aromatic region. |

| ~53 | + | O-CH₃ | The carbon of the methyl ester group. |

| ~35 | + | N-CH₃ | The carbon of the N-methyl group. The chemical shift of N-methyl groups in heterocycles can vary but is generally in this region.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample, the thin solid film or KBr pellet method is commonly employed.

-

Thin Solid Film Method:

-

KBr Pellet Method:

Predicted IR Absorption Bands

The predicted IR spectrum will show characteristic absorptions for the functional groups present in methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 | Medium | C-H stretch (aromatic) | Corresponds to the C-H stretching vibration of the triazole ring.[8] |

| ~2950 | Medium | C-H stretch (aliphatic) | Arises from the C-H stretching vibrations of the methyl groups. |

| ~1730 | Strong | C=O stretch (ester) | A strong absorption in this region is characteristic of the carbonyl group in an ester. |

| ~1600-1450 | Medium-Strong | C=N and C=C stretches | These absorptions are characteristic of the triazole ring system.[8][9] |

| ~1250 | Strong | C-O stretch (ester) | Corresponds to the stretching vibration of the C-O single bond of the ester. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure through fragmentation analysis.

Experimental Protocol: Acquiring an Electron Impact (EI) Mass Spectrum

Electron impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum.[10]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.[11][12]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

The predicted molecular formula for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is C₅H₇N₃O₂. The predicted exact mass is approximately 141.0538 Da.

-

Molecular Ion (M⁺•): A peak at m/z = 141 is expected, corresponding to the molecular ion. The intensity of this peak will depend on its stability under EI conditions.

-

Key Fragmentation Pathways: The fragmentation of 1,2,4-triazoles can be complex.[13] Common fragmentation pathways involve the loss of small, stable neutral molecules.

-

Loss of OCH₃• (m/z 110): Cleavage of the methoxy group from the ester would result in an acylium ion.

-

Loss of COOCH₃• (m/z 82): Loss of the entire carbomethoxy group.

-

Ring Cleavage: 1,2,4-triazole rings can undergo characteristic ring cleavage, often involving the loss of N₂ or HCN.[13]

-

Figure 3. Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characterization of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate. By leveraging established principles and data from analogous compounds, we have outlined the expected NMR, IR, and MS spectral features. The detailed experimental protocols offer a framework for obtaining high-quality data, ensuring scientific rigor in the characterization of this and related heterocyclic molecules. The synthesis of theoretical understanding and practical application presented herein is intended to be a valuable resource for scientists engaged in the discovery and development of novel chemical entities.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]

-

Slideshare. Mass 2021 2 (Electron impact). Available at: [Link]

-

ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]

-

ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

-

PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

-

ResearchGate. Experimental (a)[14] and theoretical (b) IR spectra of triazole. Available at: [Link]

-

Fiveable. Electron-impact Ionization Definition - Organic Chemistry Key Term. Available at: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Springer Nature. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. Available at: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

National Center for Biotechnology Information. All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Available at: [Link]

-

National Center for Biotechnology Information. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

-

ResearchGate. (PDF) Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Available at: [Link]

-

University of Illinois Urbana-Champaign. Mass Spectrometry Tutorial. Available at: [Link]

-

University of Southern Mississippi. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

National University of Pharmacy. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Available at: [Link]

-

ElectronicsAndBooks. Mass Spectra of Some 1,2,4-Triazole Derivatives (1). Available at: [Link]

-

Royal Society of Chemistry. Mass spectra of 1,2,3-triazoles. Available at: [Link]

-

Polytechnic Institute of Bragança. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

-

MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

ResearchGate. Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting.... Available at: [Link]

-

ResearchGate. The characteristic chemical shifts of methyl proton signals in 1 H NMR.... Available at: [Link]

- Google Patents. CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.

-

PubChem. methyl 1H-1,2,4-triazole-3-carboxylate. Available at: [Link]

-

PubChem. methyl 1H-1,2,3-triazole-4-carboxylate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. jascoinc.com [jascoinc.com]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. as.uky.edu [as.uky.edu]

- 11. fiveable.me [fiveable.me]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate in Organic Solvents

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound's ability to dissolve in a solvent system governs its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility characteristics is not merely academic—it is a cornerstone of rational drug design and formulation.

This guide provides an in-depth technical exploration of the solubility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, a key intermediate in the synthesis of the broad-spectrum antiviral drug, Ribavirin. A thorough grasp of its solubility in various organic solvents is essential for optimizing its synthesis, purification, and formulation processes, ensuring the consistent quality and performance of the final drug product.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principles of solid-liquid equilibrium.[2][3] This equilibrium is achieved when the chemical potential of the solid solute is equal to its chemical potential in the solution. The overall process can be conceptualized as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

The age-old adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[4] The solubility of an organic compound is dictated by the interplay of various intermolecular forces, including:[5][6][7][8]

-

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

-

Dipole-Dipole Interactions: These occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The molecular structure of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, featuring a polar triazole ring, a methyl group, and a carboxylate group, allows for a range of intermolecular interactions with various organic solvents. The presence of nitrogen and oxygen atoms makes it capable of acting as a hydrogen bond acceptor, while the overall polarity of the molecule will significantly influence its solubility in solvents of varying polarity.

Experimental Determination of Solubility

The accurate determination of solubility is a critical experimental undertaking. The gravimetric method, a classical and reliable technique, is well-suited for this purpose. The following protocol outlines a detailed, step-by-step methodology for determining the solubility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate in an organic solvent.

Experimental Protocol: Gravimetric Method

This protocol is designed to establish a self-validating system for obtaining reproducible solubility data.

Materials and Equipment:

-

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals

-

Syringe filters (0.45 µm)

-

Pipettes and volumetric flasks

-

Drying oven

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that solid-liquid equilibrium is reached. It is crucial to confirm that excess solid remains in the vials to guarantee saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette, avoiding any solid particles.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the difference between the final and initial weights of the container.

-

The mass of the solvent is the difference between the weight of the saturated solution and the mass of the dissolved solute.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.

-

Diagram of the Gravimetric Solubility Determination Workflow

Caption: Workflow for gravimetric solubility determination.

Solubility Data for Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate

A key study by Guo et al. (2022) systematically measured the mole fraction solubility of methyl 1,2,4-triazole-3-carboxylate in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The solvents investigated were methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, isobutyl alcohol, acetonitrile, acetone, 2-pentanone, 3-pentanone, 4-methyl-2-pentanone, cyclopentanone, cyclohexanone, and tetrahydrofuran.

The experimental data from this study revealed a positive correlation between temperature and the solubility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate in all the tested solvents. This indicates that the dissolution process is endothermic.

Table 1: Summary of Investigated Solvents for Solubility of Methyl 4-Methyl-4H-1,2,4-triazole-3-carboxylate

| Solvent Class | Specific Solvents Investigated |

| Alcohols | Methanol, Ethanol, 1-Propanol, 2-Propanol, 1-Butanol, Isobutyl alcohol |

| Ketones | Acetone, 2-Pentanone, 3-Pentanone, 4-Methyl-2-pentanone, Cyclopentanone, Cyclohexanone |

| Nitriles | Acetonitrile |

| Ethers | Tetrahydrofuran |

Data sourced from Guo et al. (2022).

Thermodynamic Modeling of Solubility

To correlate the experimental solubility data and gain deeper insights into the dissolution thermodynamics, several semi-empirical models are commonly employed. The study by Guo et al. (2022) utilized the modified Apelblat equation, the Buchowski-Ksiazaczak λh equation, and the Yaws model.

The Modified Apelblat Equation

The Apelblat equation is a widely used semi-empirical model that describes the relationship between solubility and temperature. The modified Apelblat equation is expressed as:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters obtained by fitting the experimental data. A and B relate to the non-ideality of the solution, while C is related to the effect of temperature on the fusion enthalpy.

The Buchowski-Ksiazaczak λh Equation

The Buchowski-Ksiazaczak λh model is another valuable tool for correlating solid-liquid equilibrium data.[9][10][11][12][13] It is represented by the equation:

ln[1 + λ((1-x)/x)] = λh[(1/T) - (1/Tm)]

where:

-

x is the mole fraction solubility

-

T is the absolute temperature

-

Tm is the melting point of the solute

-

λ and h are model parameters. λ is related to the non-ideality of the solution, and h is related to the excess enthalpy of the solution.[10]

The Yaws Model

The Yaws model is another empirical equation used for correlating temperature-dependent physical property data, including solubility. Its general form is:

log(Solubility) = A + B/T + C log(T) + D T + E T^2

The specific form and parameters depend on the system being modeled. The study by Guo et al. (2022) found that the Yaws model provided the best correlation for the solubility of methyl 1,2,4-triazole-3-carboxylate among the three models tested.

Diagram of the Relationship between Experimental Data and Thermodynamic Models

Caption: From experiment to insight: modeling solubility data.

Practical Applications in Drug Development

The solubility data and thermodynamic models presented in this guide have direct and practical implications for the development of pharmaceuticals involving methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate:

-

Crystallization and Purification: Knowledge of the solubility curves in different solvents is essential for designing efficient crystallization processes to obtain the desired polymorph with high purity and yield.

-

Formulation Development: Understanding the solubility in various organic solvents aids in the selection of appropriate excipients and solvent systems for the final drug formulation, impacting the drug's stability and bioavailability.

-

Process Optimization: The thermodynamic models can be used to predict solubility at different temperatures, allowing for the optimization of reaction and purification conditions, potentially reducing costs and improving process efficiency.

Conclusion

The solubility of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate in organic solvents is a critical parameter that influences multiple stages of pharmaceutical development. This guide has provided a comprehensive overview of the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, a summary of available solubility data, and an introduction to the thermodynamic models used for data correlation. By leveraging this knowledge, researchers and drug development professionals can make more informed decisions, leading to the development of safer, more effective, and higher-quality medicines.

References

-

StudySmarter. (2024, August 27). Solid-Liquid Equilibrium: Phase Diagram. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]

-

Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.1 Intermolecular Forces – Introductory Organic Chemistry. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds. Retrieved from [Link]

-

MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Journal of Molecular Liquids. (2018). Solubility modelling and solvent effect for domperidone in twelve green solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. Retrieved from [Link]

-

Unacademy. (n.d.). Solid-Liquid Equilibrium. Retrieved from [Link]

-

Concepts of Chemical Engineering By Nidhi Tiwari. (2021, March 16). SOLID - LIQUID EQUILIBRIUM ( CHEMICAL ENGINEERING THERMODYNAMICS ) [Video]. YouTube. Retrieved from [Link]

-

Fiveable. (n.d.). Liquid-liquid and solid-liquid equilibria | Thermodynamics of Fluids Class Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Solid–liquid equilibrium. Retrieved from [Link]

-

ResearchGate. (n.d.). Outcomes of "Buchowski-Ksiazaczak λh model" for ITN (3) in numerous.... Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model.... Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. Solid-Liquid Equilibrium By Unacademy [unacademy.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. daneshyari.com [daneshyari.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Foreword: Navigating the Thermal Landscape of Heterocyclic Compounds

In the realm of pharmaceutical development and materials science, the 1,2,4-triazole core is a cornerstone of molecular design, valued for its broad spectrum of biological activities and structural versatility.[1][2] The thermal stability of these heterocyclic entities is not merely a matter of academic curiosity; it is a critical parameter that dictates their viability in synthesis, formulation, storage, and ultimately, their safety profile. This guide is dedicated to a specific, yet important, member of this family: methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

While extensive literature exists on the thermal behavior of the broader 1,2,4-triazole class, specific, publicly available experimental data for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is limited. Therefore, this document serves as both a repository of established principles and a forward-looking guide for researchers. We will synthesize insights from computational studies and experimental analyses of analogous structures to build a robust framework for understanding and evaluating the thermal stability of this specific compound.[1][3] Our objective is to provide a comprehensive resource that is not only scientifically rigorous but also practically applicable for professionals in drug development and chemical research.

The Structural and Chemical Context of Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a five-membered aromatic heterocycle characterized by three nitrogen atoms and two carbon atoms in the ring. The key functional groups that will influence its thermal behavior are:

-

The 1,2,4-Triazole Core: This ring system is known for its relative thermal stability, which is a key attribute in many of its applications.[1] However, the N-N bond within the ring is often the point of initial thermal degradation.[1][3]

-

The N-Methyl Group (Position 4): The addition of a methyl group on one of the nitrogen atoms can influence the electronic distribution within the ring and may have a modest impact on its thermal stability.

-

The Methyl Carboxylate Group (Position 3): This ester group is a significant factor in the molecule's thermal profile. Ester groups can undergo various thermal reactions, including decarboxylation or cleavage, which will likely play a role in the overall decomposition pathway.

Understanding the interplay of these structural features is paramount to predicting and interpreting the thermal behavior of the molecule.

Experimental Workflow for Assessing Thermal Stability

A comprehensive evaluation of thermal stability requires a multi-technique approach. The following experimental workflow is designed to provide a complete picture of the material's behavior under thermal stress.

Figure 1: A comprehensive experimental workflow for the thermal stability assessment of a chemical compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running in both atmospheres can provide insights into the decomposition mechanism (e.g., oxidation vs. pyrolysis).[4]

-

Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.

-

Temperature Range: 25 °C to 600 °C, or until mass loss is complete.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax).

Causality: The choice of an inert atmosphere like nitrogen allows for the study of the intrinsic thermal decomposition of the molecule without the influence of oxidation.[4] Comparing these results to a run in an oxidative atmosphere can reveal susceptibility to oxidation.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any evolved gases during decomposition and to obtain accurate enthalpy data.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature just beyond the final decomposition event observed in TGA.

-

-

Data Analysis: Determine the melting point (Tm) and its associated enthalpy of fusion (ΔHfus), as well as the onset temperature of decomposition (Td, onset) and the enthalpy of decomposition (ΔHd).

Causality: DSC provides complementary information to TGA. While TGA measures mass loss, DSC detects the energy changes associated with thermal events. An exothermic decomposition event, for instance, indicates a release of energy that could pose a safety hazard.

Predicted Thermal Behavior and Decomposition Pathway

Based on studies of related 1,2,4-triazole derivatives, a plausible decomposition pathway for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate can be proposed. The initial decomposition is likely to be a multi-stage process.[3][4]

Figure 2: A proposed thermal decomposition pathway for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate.

The decomposition of substituted 1,2,4-triazoles often involves the simultaneous cleavage of C-N, N-N, and C-O bonds.[3] The process is likely to initiate with either the fragmentation of the ester group or the cleavage of the weaker N-N bond in the triazole ring. This would be followed by further fragmentation into smaller, volatile molecules and potentially a solid char residue at higher temperatures.

Hypothetical Thermal Data Summary

The following table presents a summary of expected thermal data for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate, based on typical values for similar heterocyclic compounds. This data should be experimentally verified.

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tm) | DSC | 180 - 200 °C | Defines the upper limit of the solid state. |

| Onset of Decomposition (Tonset) | TGA (N2) | 210 - 240 °C | Indicates the start of significant thermal degradation. |

| Enthalpy of Decomposition (ΔHd) | DSC | > 200 J/g (Exothermic) | A high exothermic value suggests a potential for a runaway reaction. |

| Mass Loss (Stage 1) | TGA | 30 - 40% | Corresponds to the initial loss of the ester group and/or other small fragments. |

Safety and Handling Considerations

The thermal decomposition of nitrogen-rich heterocyclic compounds can release toxic and flammable gases, such as ammonia (NH3), hydrogen cyanide (HCN), and carbon monoxide (CO).[4] Therefore, all thermal analyses must be conducted in a well-ventilated area, preferably within a fume hood.

Based on the safety data for the related compound, methyl 1H-1,2,4-triazole-3-carboxylate, the target compound should be handled with care, assuming it may cause skin and eye irritation, as well as respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7]

Conclusion

While direct experimental data for methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is not yet prevalent in the literature, a robust understanding of its thermal stability can be extrapolated from the extensive research on the 1,2,4-triazole family. The proposed experimental workflow provides a clear and reliable path for researchers to obtain the necessary data to fully characterize this compound. The predicted decomposition pathway and hypothetical data serve as a valuable starting point for these investigations. As with any chemical entity in the drug development pipeline, a thorough and rigorous assessment of thermal stability is not just a regulatory requirement, but a fundamental aspect of ensuring safety and efficacy.

References

-

Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

-

Kowhakul, J., et al. (2019). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Structure, 1180, 53-60. [Link]

-

Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

-

Miyazaki, Y., et al. (2018). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry, 131(3), 2417-2425. [Link]

-

Ipanaque-Chávez, R., Loroño, M., Cordova-Sintjago, T., & Paz, J. L. (2026). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 31(1), 109. [Link]

-

PubChem. (n.d.). methyl 1H-1,2,4-triazole-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance | MDPI [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]